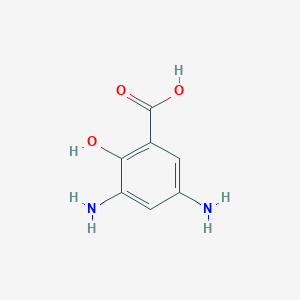

3,5-Diamino-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQURVGSRQBOZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578304 | |

| Record name | 3,5-Diamino-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112725-89-0 | |

| Record name | 3,5-Diamino-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112725-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diamino-2-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,5-diamino-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIAMINO-2-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W94NS4S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Diamino-2-hydroxybenzoic Acid (CAS No. 112725-89-0)

Abstract

This technical guide provides an in-depth overview of 3,5-Diamino-2-hydroxybenzoic acid (CAS No. 112725-89-0), a versatile aromatic compound with significant potential in research and development. This document consolidates critical information on its chemical identity, physicochemical properties, synthesis, analytical methods, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

3,5-Diamino-2-hydroxybenzoic acid, also known by its synonym 3,5-Diaminosalicylic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a salicylic acid backbone with two amino groups, makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—a carboxylic acid, a hydroxyl group, and two primary amines—allows for a wide range of chemical modifications, positioning it as a key building block for more complex molecules.[2] This guide aims to provide a comprehensive resource for professionals working with this compound, detailing its synthesis, characterization, and potential applications.

Physicochemical Properties

The physicochemical properties of 3,5-Diamino-2-hydroxybenzoic acid are summarized in the table below. It is important to note that some of these values are predicted, as experimentally determined data for this specific compound are not widely available.

| Property | Value | Source |

| CAS Number | 112725-89-0 | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| IUPAC Name | 3,5-diamino-2-hydroxybenzoic acid | |

| Synonyms | 3,5-Diaminosalicylic acid, Benzoic acid, 3,5-diamino-2-hydroxy- | |

| Appearance | White to grey or dark-grey powder/solid | , |

| Boiling Point (Predicted) | 455.8 ± 45.0 °C at 760 mmHg | , |

| Density (Predicted) | 1.602 ± 0.06 g/cm³ | |

| pKa (Predicted) | 0.96 ± 0.14 | |

| Solubility | Slightly soluble in methanol and water | |

| Storage Temperature | 2-8°C, protect from light | , |

Synthesis of 3,5-Diamino-2-hydroxybenzoic Acid

The primary route for synthesizing 3,5-Diamino-2-hydroxybenzoic acid is through the catalytic hydrogenation of its dinitro precursor, 3,5-Dinitro-2-hydroxybenzoic acid. This method is favored for its high efficiency and cleaner reaction profile.

Detailed Experimental Protocol

The following protocol is adapted from a documented procedure for the synthesis of the closely related compound, 3,5-diaminobenzoic acid, and is expected to be effective for the synthesis of 3,5-Diamino-2-hydroxybenzoic acid.[3]

Materials:

-

3,5-Dinitro-2-hydroxybenzoic acid

-

Catalyst (e.g., 10% Palladium on Carbon (Pd/C) or a Ni-Al catalyst)

-

Solvent (e.g., Deionized water or Ethanol)

-

Pressurized hydrogenation reactor

-

Filtration apparatus

-

pH meter and acid/base for pH adjustment

Procedure:

-

Reactor Setup: In a high-pressure reactor, add 3,5-Dinitro-2-hydroxybenzoic acid and the chosen solvent (e.g., water).

-

Catalyst Addition: Carefully add the hydrogenation catalyst. The catalyst loading is typically 0.5-5% of the starting material's weight.

-

Inerting the Reactor: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 0.1-2 MPa. The reaction is typically carried out at a temperature between 25-80°C.

-

Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Catalyst Removal: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

-

Product Isolation: The product can be isolated by adjusting the pH of the filtrate to its isoelectric point, causing it to precipitate.

-

Purification: The precipitated product can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Methods

The characterization and purity assessment of 3,5-Diamino-2-hydroxybenzoic acid can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for determining the purity of 3,5-Diamino-2-hydroxybenzoic acid and for separating it from its isomers and related impurities.[2][4][5] A mixed-mode chromatography approach is often effective for separating isomers of aminosalicylic acids.

Recommended HPLC Protocol:

-

Column: A mixed-mode column with reversed-phase and cation-exchange properties (e.g., Primesep 100 or Amaze RP SA).[2][4]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) at a slightly acidic pH (e.g., pH 3.0).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 256 nm.[4]

-

Injection Volume: 5 µL.

This method can be adapted and optimized depending on the specific impurities and the HPLC system used.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H, N-H, C=O, and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Research and Drug Development

3,5-Diamino-2-hydroxybenzoic acid is a versatile building block with several applications in research and development.

Intermediate in Organic Synthesis

The multiple functional groups on 3,5-Diamino-2-hydroxybenzoic acid make it an excellent starting material for the synthesis of complex organic molecules, including heterocyclic compounds like phenoxazinones and quinoxalines, which are scaffolds for many dyes and pharmacologically active molecules.[2]

Potential in Drug Discovery

-

Enzyme Inhibition: Due to its structural similarity to catechols, this compound is a candidate for studies on the inhibition of enzymes like Catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[6][7][8][9]

-

Antimicrobial and Antioxidant Properties: While specific data for this compound is limited, related aminosalicylic acid derivatives have shown antioxidant and antimicrobial activities.[10][11][12] Further investigation into these properties for 3,5-Diamino-2-hydroxybenzoic acid is warranted.

Other Applications

-

Analytical Chemistry: It serves as a precursor in the synthesis of reagents like p-Dimethylaminocinnamaldehyde (DMACA) precursors, which are used in analytical assays.[2]

-

Chelating Agents: The ortho-hydroxybenzoic acid (salicylic acid) scaffold is known for its ability to chelate metal ions, suggesting potential applications in the development of novel chelating agents.[2]

Safety and Handling

Hazard Identification:

-

Causes skin irritation.[14]

-

Causes serious eye irritation.[14]

-

May cause respiratory irritation.[14]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[13][14]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong acids and bases.

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13][14]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]

References

-

SIELC Technologies. (n.d.). HPLC Separation of Isomers of Amino Salicylic Acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminosalicylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diamino-2-hydroxybenzoic acid. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3,5'-diaminobenzoic acid 99%. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diamino-2-hydroxybenzoic acid. Retrieved from [Link]

- D'Iorio, A., & Mavrides, C. (1962). Inhibitory effects of 3, 5-diiodo-4-hydroxybenzoic acid on the catechol-O-methyltransferase activity in a crude enzyme preparation. Canadian Journal of Biochemistry and Physiology, 40(10), 1454-1456.

-

Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

Loba Chemie. (2016, May 25). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

- Zheng, W., et al. (2003). Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee. Chemical Research in Toxicology, 16(9), 1048-1054.

- Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.

- Wang, Y., et al. (2019). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1342.

- Hattori, K., et al. (1969). Inhibition of catechol-O-methyltransferase by hydroxybenzenes and related compounds. Japanese Journal of Pharmacology, 19(2), 282-286.

- Tacker, A. B., et al. (1972). Catechol O-methyltransferase. 10. 5-Substituted 3-hydroxy-4-methoxybenzoic acids (isovanillic acids) and 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) as potential inhibitors. Journal of Medicinal Chemistry, 15(8), 800-803.

- Noui, H., et al. (2019). Antimicrobial and Antioxidant Activities.

- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.

- Al-Amiery, A. A., et al. (2012). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin. Molecules, 17(5), 5713-5723.

- Ikram, M., et al. (2021). Antimicrobial and Antioxidant Activities of Methanolic Extract and Fractions of Epilobium roseum (Schreb.) against Bacterial Strains. American Journal of Plant Sciences, 12(3), 275-284.

Sources

- 1. 3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 4. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of catechol-O-methyltransferase by hydroxybenzenes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catechol O-methyltransferase. 10. 5-Substituted 3-hydroxy-4-methoxybenzoic acids (isovanillic acids) and 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial and Antioxidant Activities of Methanolic Extract and Fractions of Epilobium roseum (Schreb.) against Bacterial Strains [scirp.org]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Chemical Properties of 3,5-Diamino-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diamino-2-hydroxybenzoic acid, also known as 3,5-diaminosalicylic acid, is a multifaceted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a salicylic acid core substituted with two amino groups, imparts a rich chemical reactivity and a diverse pharmacological potential. This guide provides a comprehensive overview of the chemical properties of 3,5-diamino-2-hydroxybenzoic acid, including its physicochemical characteristics, spectral data, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Introduction

3,5-Diamino-2-hydroxybenzoic acid is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of complex heterocyclic systems.[1] Its multifunctional nature, arising from the presence of carboxylic acid, hydroxyl, and two amino groups, allows for a wide range of chemical transformations, making it a valuable synthon for creating diverse molecular scaffolds.[1] In the realm of medicinal chemistry, the structural resemblance of its core to catechol substrates has led to investigations into its potential as an enzyme inhibitor, particularly for enzymes like catechol-O-methyltransferase (COMT).[1] Furthermore, the presence of electron-donating amino and hydroxyl groups on the aromatic ring suggests inherent antioxidant and potential antimicrobial properties.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,5-diamino-2-hydroxybenzoic acid is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-diamino-2-hydroxybenzoic acid | [PubChem] |

| Synonyms | 3,5-Diaminosalicylic acid, Mesalazine impurity J | [PubChem] |

| CAS Number | 112725-89-0 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [PubChem] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Grey to dark grey solid | [ChemicalBook] |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | 455.8 ± 45.0 °C (Predicted) | [Chemenu] |

| Solubility | Soluble in water; Slightly soluble in methanol (with heating) | [CymitQuimica, ChemicalBook] |

| pKa | 0.96 ± 0.14 (Predicted) | [ChemicalBook] |

Note: The predicted pKa value likely corresponds to the most acidic proton, the carboxylic acid. The pKa values of the amino and hydroxyl groups are not specified.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4, H-6 (Aromatic) | ~6.0 - 7.0 | d | Chemical shifts are influenced by the electron-donating amino and hydroxyl groups. |

| -NH₂ (at C-3 & C-5) | ~4.5 - 5.5 | br s | Broad singlet, D₂O exchangeable. |

| -OH (at C-2) | ~9.0 - 10.0 | br s | Broad singlet, D₂O exchangeable. |

| -COOH | ~12.0 - 13.0 | br s | Broad singlet, D₂O exchangeable. |

¹³C NMR (Predicted):

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons will be significantly influenced by the positions of the amino and hydroxyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3,5-diamino-2-hydroxybenzoic acid will exhibit characteristic absorption bands for its functional groups. Based on the analysis of related aminobenzoic acids, the following peaks can be anticipated:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amines): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O stretch (carboxylic acid): A strong absorption band around 1650-1700 cm⁻¹.

-

C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch (amines): Bands in the 1250-1350 cm⁻¹ region.

-

O-H bend (hydroxyl): A peak around 1330-1440 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 3,5-diamino-2-hydroxybenzoic acid will show a molecular ion peak ([M]⁺) at m/z 168. The fragmentation pattern will be influenced by the presence of the multiple functional groups. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). The presence of the amino and hydroxyl groups will also lead to characteristic fragmentation patterns.

Synthesis of 3,5-Diamino-2-hydroxybenzoic Acid

The most common and efficient method for the synthesis of 3,5-diamino-2-hydroxybenzoic acid is the catalytic hydrogenation of its dinitro precursor, 3,5-dinitro-2-hydroxybenzoic acid.[1]

Experimental Protocol: Catalytic Hydrogenation

The following is a general protocol for the synthesis of 3,5-diaminobenzoic acid, which can be adapted for the synthesis of 3,5-diamino-2-hydroxybenzoic acid from its corresponding dinitro derivative.

Materials:

-

3,5-Dinitrobenzoic acid

-

Methanol or Ethanol

-

Catalyst (e.g., 10% Pd/C or Raney Nickel)

-

Hydrogen gas source

-

Pressurized reaction vessel (autoclave)

Procedure:

-

In a suitable stainless steel autoclave, dissolve 3,5-dinitrobenzoic acid in methanol or ethanol.

-

Add the catalyst to the solution. The catalyst loading is typically between 0.5% and 10% by weight of the starting material.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically ranging from 0.1 MPa to 5 MPa).

-

Heat the reaction mixture to the desired temperature (ranging from 20 °C to 150 °C) with stirring.

-

Monitor the reaction progress by monitoring the hydrogen uptake or by analytical techniques such as TLC or HPLC. The reaction time can vary from 2 to 10 hours.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude 3,5-diaminobenzoic acid can be further purified by recrystallization.

Note: This is a general procedure and the specific conditions (catalyst, solvent, temperature, pressure, and reaction time) may need to be optimized for the synthesis of 3,5-diamino-2-hydroxybenzoic acid.

Reactivity and Applications in Synthesis

The presence of multiple functional groups with different reactivities makes 3,5-diamino-2-hydroxybenzoic acid a valuable and versatile building block in organic synthesis.

The differential reactivity of these groups allows for selective transformations, enabling the synthesis of complex molecules. For instance, the amino groups are more nucleophilic than the hydroxyl group and can be selectively acylated or alkylated under appropriate conditions. The carboxylic acid group can be converted to esters or amides. The electron-rich aromatic ring is activated towards electrophilic substitution reactions. This versatility has been exploited in the synthesis of various heterocyclic compounds, including phenoxazinones and quinoxalines, which are important scaffolds in dyes, fluorescent probes, and pharmacologically active molecules.[1]

Potential Applications in Drug Development

The structural features of 3,5-diamino-2-hydroxybenzoic acid make it an interesting candidate for drug discovery and development.

Enzyme Inhibition

The salicylic acid scaffold is known to interact with various enzymes. The structural similarity of 3,5-diamino-2-hydroxybenzoic acid to catechol-containing natural substrates suggests its potential as an inhibitor of catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolism of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. While specific inhibitory constants (IC₅₀ or Kᵢ) for 3,5-diamino-2-hydroxybenzoic acid against COMT are not yet reported, its structural motif warrants further investigation in this area.

Antioxidant Activity

The presence of electron-donating amino and hydroxyl groups on the aromatic ring suggests that 3,5-diamino-2-hydroxybenzoic acid may possess antioxidant properties by acting as a radical scavenger.[1] This potential has been explored for related compounds, and derivatives have shown significant activity in antioxidant assays.

Antimicrobial Properties

Derivatives of aminobenzoic acids have been investigated for their antimicrobial activities. 3,5-Diaminosalicylic acid has been described as a potent antibacterial agent that inhibits bacterial cell wall synthesis. [Biosynth] This suggests that 3,5-diamino-2-hydroxybenzoic acid and its derivatives could be promising leads for the development of new antimicrobial agents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3,5-diamino-2-hydroxybenzoic acid. It is intended for research use only.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General recommendations include:

-

Working in a well-ventilated area or under a chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Diamino-2-hydroxybenzoic acid is a chemically rich and versatile molecule with significant potential in both synthetic and medicinal chemistry. Its readily available functional groups provide a platform for the creation of diverse and complex molecular architectures. While further research is needed to fully elucidate its pharmacological profile, particularly in terms of quantitative measures of its biological activities, the existing data suggests that it is a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical properties to aid researchers and drug development professionals in harnessing the potential of this valuable compound.

References

-

PubChem Compound Summary for CID 15788080, 3,5-Diamino-2-hydroxybenzoic acid. (URL: [Link])

Sources

3,5-Diamino-2-hydroxybenzoic acid molecular weight

An In-depth Technical Guide to 3,5-Diamino-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Diamino-2-hydroxybenzoic acid (CAS No: 112725-89-0), a multifunctional aromatic compound of significant interest in chemical and pharmaceutical research. We will delve into its core physicochemical properties, outline a detailed synthesis protocol via catalytic hydrogenation, discuss modern analytical techniques for its characterization, and explore its current and potential applications as a versatile synthon in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, organic synthesis, and advanced materials development, emphasizing practical methodologies and safety considerations.

Introduction: A Versatile Scaffolding Molecule

3,5-Diamino-2-hydroxybenzoic acid is a unique small molecule built upon a salicylic acid framework. Its structure is distinguished by the presence of three key functional groups: a carboxylic acid, a hydroxyl group, and two primary amines positioned at the 3 and 5 locations of the benzene ring.[1] This strategic arrangement of electron-donating and electron-withdrawing groups makes it a highly valuable and reactive intermediate in organic synthesis.[1]

The molecule's inherent features position it as a compound of significant interest in medicinal chemistry and drug development.[1] The salicylic acid core is a well-known pharmacophore with metal-chelating properties, while the amino groups provide reactive sites for building more complex molecular architectures.[1] Consequently, it serves as a critical precursor in the synthesis of diverse heterocyclic systems, such as phenoxazinones and quinoxalines, which form the core of many dyes, fluorescent probes, and pharmacologically active agents.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. 3,5-Diamino-2-hydroxybenzoic acid is a solid, typically appearing as a grey to dark grey powder.[2] Its key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |

| CAS Number | 112725-89-0 | [1][3] |

| IUPAC Name | 3,5-diamino-2-hydroxybenzoic acid | [3] |

| Synonyms | 3,5-Diaminosalicylic acid, Mesalazine impurity J | [2][3] |

| Predicted Boiling Point | 455.8 ± 45.0 °C at 760 mmHg | [2][4] |

| Predicted Density | 1.602 ± 0.06 g/cm³ | [2] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| InChI Key | HQURVGSRQBOZEX-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification Workflow

The most common and efficient industrial method for producing 3,5-Diamino-2-hydroxybenzoic acid is through the catalytic hydrogenation of its nitro-precursor, 3,5-Dinitro-2-hydroxybenzoic acid. This method is favored over older reduction techniques for its high efficiency, selectivity, and cleaner reaction profiles.[1] The overall synthetic pathway often starts from benzoic acid, which is first dinitrated before the final reduction step.

Synthesis Pathway Diagram

The following diagram illustrates the two-step conversion from benzoic acid to the target compound.

Caption: Synthesis pathway of 3,5-Diamino-2-hydroxybenzoic acid.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3,5-Dinitro-2-hydroxybenzoic acid. The choice of catalyst and reaction conditions is critical for the complete reduction of both nitro groups while avoiding side reactions.[1]

Materials and Equipment:

-

3,5-Dinitro-2-hydroxybenzoic acid (1 equivalent)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)

-

Solvent: Ethanol or Methanol

-

Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a gas inlet, pressure gauge, and stirrer

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove any residual oxygen.

-

Charging the Reactor: Carefully add the 3,5-Dinitro-2-hydroxybenzoic acid to the reactor vessel. Add the solvent (e.g., Ethanol) to dissolve or suspend the starting material.

-

Catalyst Addition: Under the inert atmosphere, add the Pd/C catalyst. Causality Note: The catalyst is added last under inert conditions to prevent ignition, as Pd/C can be pyrophoric.

-

Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to replace the inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this must be optimized).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-50°C). Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh solvent to recover any adsorbed product. Trustworthiness Note: Complete removal of the catalyst is crucial to prevent contamination of the final product.

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is the crude 3,5-Diamino-2-hydroxybenzoic acid.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to achieve high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods is employed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the key functional groups present in the molecule, such as O-H (hydroxyl and carboxylic acid), N-H (amine), and C=O (carbonyl) stretches.[1]

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[1] High-resolution mass spectrometry (HRMS) can provide a molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., methanol/water with formic acid) can effectively separate the product from impurities.[5]

Applications in Research and Development

The unique structure of 3,5-Diamino-2-hydroxybenzoic acid makes it a valuable building block in several areas:

-

Medicinal Chemistry: Its scaffold is ideal for creating libraries of novel compounds for drug discovery. The amino groups can be readily modified to introduce diverse functionalities, and the salicylic acid core can interact with biological targets. It is explored for developing enzyme inhibitors, particularly for enzymes like catechol-O-methyltransferase (COMT), due to its structural similarity to catechol substrates.[1]

-

Heterocyclic Synthesis: It is a key precursor for synthesizing complex heterocyclic systems that are foundational to many dyes and pharmacologically active molecules.[1]

-

Analytical Chemistry: The molecule serves as an intermediate in the synthesis of reagents used in analytical chemistry, such as precursors to p-Dimethylaminocinnamaldehyde (DMACA).[1]

-

Antioxidant Research: The presence of both hydroxyl and amino groups on the benzene ring suggests a theoretical potential for radical scavenging and antioxidant activity, making it and its derivatives subjects of study in this field.[1]

Safety, Handling, and Storage

While toxicological properties for this specific compound have not been thoroughly investigated, data from closely related structures (e.g., 3,5-Dinitro-2-hydroxybenzoic acid) indicate potential hazards.[6]

-

Hazard Classification: Expected to be harmful if swallowed and to cause serious eye damage.[6] May cause skin and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][8]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

3,5-Diamino-2-hydroxybenzoic acid is more than just a chemical intermediate; it is a versatile platform molecule with significant potential across multiple scientific disciplines. Its unique combination of functional groups enables the synthesis of complex and high-value molecules for pharmaceuticals, diagnostics, and advanced materials. Understanding its synthesis, characterization, and safe handling is paramount for researchers looking to unlock its full potential in their development pipelines.

References

-

PubChem. 3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080. [Link]

-

Oxford Lab Fine Chem LLP. (3-amino-2-Hydroxybenzoic Acid) MSDS. [Link]

-

LookChem. Cas 535-87-5,3,5-Diaminobenzoic acid. [Link]

-

Patsnap. Synthesis method of key intermediate of diatrizoic acid. [Link]

-

CAS Common Chemistry. 3,5-Diamino-2-hydroxybenzoic acid. [Link]

- Google Patents.

- Google Patents.

-

MDPI. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

Sources

- 1. 3,5-Diamino-2-hydroxybenzoic Acid | Research Chemical [benchchem.com]

- 2. 3,5-Diaminosalicylic acid | 112725-89-0 [chemicalbook.com]

- 3. 3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cas 112725-89-0|| where to buy 3,5-Diamino-2-hydroxybenzoic acid [chemenu.com]

- 5. vuir.vu.edu.au [vuir.vu.edu.au]

- 6. geneseo.edu [geneseo.edu]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,5-Diaminosalicylic Acid

Introduction

3,5-Diaminosalicylic acid (3,5-DASA) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical industries. Its structure, featuring two amino groups, a hydroxyl group, and a carboxylic acid moiety on a benzene ring, makes it an exceptionally versatile building block for the synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs).[1] The strategic placement of these functional groups allows for a diverse range of chemical modifications, positioning 3,5-DASA as a critical intermediate in modern drug development and organic synthesis.[1]

This technical guide provides an in-depth exploration of the synthesis and characterization of 3,5-Diaminosalicylic acid. As a self-validating system, this document is designed for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and causality behind each step. From the initial nitration of salicylic acid to the final reduction and rigorous analytical characterization, this paper serves as an authoritative resource for producing and validating high-purity 3,5-DASA.

Chemical and Physical Profile

A summary of the key identifiers and properties of 3,5-Diaminosalicylic acid is provided below. Proper storage is critical; the compound is hygroscopic and should be stored under refrigeration (0-8°C).[2][3][4]

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-diamino-2-hydroxybenzoic acid | [5] |

| Synonyms | 3,5-Diaminosalicylic acid | [5][6] |

| CAS Number | 112725-89-0 | [2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [2][5][7] |

| Molecular Weight | 168.15 g/mol | [2][5][7] |

| Appearance | Dark-gray powder | |

| Purity (Typical) | >95% (HPLC) | [4] |

| Storage Conditions | 0-8°C, protect from moisture | [2][4] |

Strategic Synthesis of 3,5-Diaminosalicylic Acid

The most common and logical synthetic route to 3,5-Diaminosalicylic acid is a two-step process commencing from readily available salicylic acid. The strategy involves:

-

Electrophilic Aromatic Substitution: Dinitration of the salicylic acid aromatic ring to install nitro groups at the 3- and 5-positions, yielding the key intermediate, 3,5-Dinitrosalicylic acid (DNSA).

-

Chemoselective Reduction: Reduction of the two nitro groups on the DNSA intermediate to the corresponding primary amines, affording the final product, 3,5-DASA.

Caption: Overall synthetic pathway for 3,5-Diaminosalicylic acid.

Part 1: Synthesis of 3,5-Dinitrosalicylic Acid (DNSA) Intermediate

Causality and Mechanistic Insight: The synthesis of DNSA is achieved through the electrophilic nitration of salicylic acid.[8] A potent nitrating mixture, composed of concentrated nitric and sulfuric acids, is employed. The role of sulfuric acid is crucial; it protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9]

The directing effects of the substituents on the salicylic acid ring (hydroxyl and carboxylic acid) guide the position of nitration. While both are typically ortho-, para-directing, the strongly acidic reaction medium alters their influence. The carboxylic acid group acts as a meta-director. Temperature control is the most critical parameter in this reaction. The nitration is highly exothermic, and temperatures exceeding 15°C can lead to the formation of undesired side products and potential runaway reactions.[9]

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 21 mL of concentrated nitric acid. Once the acid has cooled to 5°C, slowly add 42 mL of concentrated sulfuric acid in two portions, ensuring the temperature of the mixture is controlled.[9] This mixture must be prepared with extreme caution due to its highly corrosive and exothermic nature.

-

Nitration Reaction: While vigorously stirring the cooled nitrating mixture, add 15 g of salicylic acid in small portions. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 15°C.[9] The mixture will become increasingly viscous.

-

Reaction Quenching and Precipitation: After the addition is complete, allow the mixture to stir for an additional 5-10 minutes.[9] Prepare a separate beaker with 500 mL of an ice-water slurry. Slowly and carefully pour the reaction mixture into the ice water with stirring. The DNSA product, along with some side products, will precipitate out as a yellow solid.[9]

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with cold distilled water to remove residual acid.[9] The primary purification is achieved through recrystallization. Dissolve the crude solid in a minimum amount of boiling distilled water. The less soluble side products may form oily droplets that can be separated.[9] Upon cooling the aqueous solution, pure, needle-shaped crystals of 3,5-Dinitrosalicylic acid will form. Collect the crystals by filtration and dry them thoroughly. A yield of approximately 27% has been reported for this procedure.[9]

Part 2: Reduction of DNSA to 3,5-Diaminosalicylic Acid

Causality and Mechanistic Insight: The conversion of DNSA to 3,5-DASA involves the reduction of two aromatic nitro groups to primary amines. Catalytic hydrogenation is the preferred method in a pharmaceutical context due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by filtration. A palladium-on-carbon (Pd/C) catalyst is commonly used for this transformation.[10] Hydrogen gas is adsorbed onto the surface of the palladium catalyst, where the reduction of the nitro groups occurs.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the purified 3,5-Dinitrosalicylic acid in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution. Typically, this is 1-5 mol% relative to the DNSA substrate.

-

Hydrogenation: Seal the vessel, purge it with an inert gas (like nitrogen or argon), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Heat the mixture gently (e.g., to 40-50°C) and agitate it to ensure efficient mixing of the substrate, catalyst, and hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC by observing the disappearance of the DNSA spot.

-

Work-up and Isolation: Once the reaction is complete, cool the vessel, vent the hydrogen gas, and purge again with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite. The Celite pad should be washed with a small amount of the reaction solvent to recover any adsorbed product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,5-Diaminosalicylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to afford the final product as a dark-gray powder.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized 3,5-Diaminosalicylic acid. A multi-technique approach ensures a comprehensive analysis.

Caption: A standard analytical workflow for the characterization of 3,5-DASA.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for successfully synthesized 3,5-Diaminosalicylic acid.

| Technique | Expected Result / Observation | Rationale |

| FTIR | Broad peak ~3400-2500 cm⁻¹ (O-H); Two sharp peaks ~3450-3250 cm⁻¹ (N-H stretch); Strong peak ~1680-1650 cm⁻¹ (C=O); Peaks ~1600-1450 cm⁻¹ (Aromatic C=C) | Confirms the presence of carboxylic acid, primary amine, and phenolic hydroxyl functional groups. Absence of strong N-O stretching bands (~1530 and 1350 cm⁻¹) indicates complete reduction of the nitro groups. |

| ¹H NMR | Two singlets in the aromatic region (~6.0-7.0 ppm); Broad signals for -NH₂, -OH, and -COOH protons (exchangeable with D₂O) | The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in distinct singlets. |

| ¹³C NMR | Expect ~5 distinct signals in the aromatic region and one for the carboxyl carbon (>170 ppm). | Confirms the carbon skeleton and the presence of the carboxyl group. |

| Mass Spec (ESI) | [M+H]⁺ at m/z ≈ 169.06; [M-H]⁻ at m/z ≈ 167.05 | Corresponds to the calculated molecular weight of 168.15 g/mol , confirming the molecular formula C₇H₈N₂O₃.[5] |

| HPLC | A single major peak with purity >95% | Quantifies the purity of the final compound and detects any remaining starting material or byproducts. |

Safety, Handling, and Storage

Hazard Profile: 3,5-Diaminosalicylic acid is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The precursor, 3,5-Dinitrosalicylic acid, is harmful if swallowed (H302) and is incompatible with strong oxidizing agents and bases.[11][12][13]

Safe Handling Protocol:

-

Always handle the compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid generating dust. Use appropriate weighing techniques to minimize aerosolization.[14]

-

Ensure eyewash stations and safety showers are readily accessible.[12]

-

In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[12]

Storage and Stability:

-

Storage: Store in a tightly sealed container in a refrigerator at 0-8°C.[2]

-

Stability: The compound is hygroscopic and should be protected from moisture.[3] Store under an inert atmosphere for long-term stability.

References

- The Crucial Role of 3,5-Diaminosalicylic Acid in Modern Pharmaceutical Synthesis. (2025). Vertex AI Search.

- 3,5-diaminosalicylic acid | 112725-89-0. Sigma-Aldrich.

- Safety Data Sheet - 3,5-Dinitrosalicylic acid. DC Fine Chemicals.

- 3,5-Diaminosalicylic acid | 112725-89-0 | FD151642. Biosynth.

- 3,5-Dinitrosalicylic acid - Safety Inform

- 3,5-Dinitrosalicylic acid. Wikipedia.

- SAFETY DATA SHEET - 3,5-Dinitrosalicylic acid. Fisher Scientific.

- Safety Data Sheet: 3,5-Dinitrosalicylic acid. Carl ROTH.

- CAS 112725-89-0: 3,5-Diamino-2-hydroxybenzoic acid. CymitQuimica.

- Buy Online TRC - 3,5-Diaminosalicylic Acid Dihydrochloride. LGC Standards.

- 3,5-Diaminosalicylic acid | 112725-89-0. ChemicalBook.

- 3,5-diaminosalicylic acid - CAS:112725-89-0. Sunway Pharm Ltd.

- Reducing sugar by DNS method | 3, 5 Dinitrosalicylic acid (DNSA) method. YouTube.

- Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural. PubMed.

- Pitfalls in the 3, 5-dinitrosalicylic acid DNS assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural.

- Synthesis of 3,5-Dinitrosalicylic acid. YouTube.

- 3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080. PubChem.

- US4788331A - Method of preparing 5-amino salicylic acid.

- 3,5-Diaminosalicylic acid | 112725-89-0. ChemicalBook.

- Product information, 3,5-Diaminosalicylic acid. P&S Chemicals.

- 3,5-diaminosalicylic acid | 112725-89-0. Sigma-Aldrich (Chinese).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Diaminosalicylic acid | 112725-89-0 | FD151642 [biosynth.com]

- 3. CAS 112725-89-0: 3,5-Diamino-2-hydroxybenzoic acid [cymitquimica.com]

- 4. Buy Online TRC - 3,5-Diaminosalicylic Acid Dihydrochloride | LGC Standards [lgcstandards.com]

- 5. 3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. 3,5-Diaminosalicylic acid | 112725-89-0 [m.chemicalbook.com]

- 8. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility of 3,5-Diamino-2-hydroxybenzoic Acid in Methanol: Theoretical Principles and Experimental Determination

Introduction

3,5-Diamino-2-hydroxybenzoic acid, also known as 3,5-diaminosalicylic acid, is a multifaceted aromatic compound with significant potential in pharmaceutical and chemical research.[1] Its structure, which incorporates electron-donating amino and hydroxyl groups along with a carboxylic acid moiety, makes it a valuable precursor in the synthesis of various complex molecules.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound in common organic solvents like methanol is a critical first step in reaction optimization, purification, and formulation development.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent.[1] 3,5-Diamino-2-hydroxybenzoic acid possesses a unique combination of functional groups that influence its interaction with methanol.

Key Molecular Features:

-

Aromatic Ring: The core benzene ring is largely nonpolar.

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (from the hydroxyl part) and a hydrogen bond acceptor (at the carbonyl oxygen). It also imparts acidic properties.

-

Hydroxyl Group (-OH): Located ortho to the carboxylic acid, this group is also polar and a hydrogen bond donor.

-

Amino Groups (-NH2): Positioned at the 3 and 5 locations, these groups are polar, basic, and can act as hydrogen bond donors.

Methanol (CH₃OH) is a polar, protic solvent capable of both donating and accepting hydrogen bonds. The principle of "like dissolves like" suggests that the polar functional groups of 3,5-Diamino-2-hydroxybenzoic acid will facilitate its dissolution in methanol through the formation of hydrogen bonds. However, the nonpolar aromatic ring can slightly counteract this.

Based on available qualitative data, 3,5-Diamino-2-hydroxybenzoic acid is described as "slightly" soluble in methanol, with its solubility increasing upon heating.[2] This suggests that while there is an affinity between the solute and solvent, the interactions are not strong enough to lead to high solubility at room temperature.

Table 1: Physicochemical Properties of 3,5-Diamino-2-hydroxybenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Predicted pKa | 0.96 ± 0.14 | [2] |

| Physical Form | Solid, Grey to Dark Grey | [2] |

Factors Influencing Solubility in Methanol

Several factors can significantly impact the solubility of 3,5-Diamino-2-hydroxybenzoic acid in methanol:

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4] As noted, heating is known to improve the solubility of this compound in methanol.[2]

-

pH: The presence of both an acidic carboxylic acid group and basic amino groups means that the ionization state of the molecule is pH-dependent. While pH is a concept more commonly applied to aqueous solutions, the addition of acidic or basic modifiers to the methanolic solution can alter the charge state of the solute and potentially increase its solubility.

-

Purity of Solute and Solvent: Impurities in either the 3,5-Diamino-2-hydroxybenzoic acid or the methanol can affect the measured solubility.

-

Polymorphism: The crystalline form of the solid can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in how readily they dissolve.

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary. The isothermal saturation method is a reliable and commonly used technique for determining the solubility of a solid in a liquid. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

Workflow for Solubility Determination

The overall process involves preparing a saturated solution, separating the undissolved solid, and then quantifying the dissolved solute in the supernatant.

Caption: Experimental workflow for determining the solubility of 3,5-Diamino-2-hydroxybenzoic acid in methanol.

Detailed Experimental Protocol: Isothermal Saturation and UV-Vis Spectroscopy

This protocol provides a self-validating system for accurately determining the solubility. The use of a calibration curve ensures the accuracy of the concentration measurement.

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of 3,5-Diamino-2-hydroxybenzoic acid (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 100 mL) to create a stock solution of known concentration (e.g., 0.1 mg/mL).

-

Create Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with methanol. A typical series might include concentrations of 0.05, 0.025, 0.01, 0.005, and 0.001 mg/mL.

-

UV-Vis Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for 3,5-Diamino-2-hydroxybenzoic acid in methanol by scanning the absorbance of one of the standard solutions across a range of wavelengths (e.g., 200-400 nm).

-

Measure the absorbance of each standard solution at the determined λ_max. Use methanol as the blank.

-

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear relationship.

Part 2: Solubility Determination

-

Prepare Saturated Solution: Add an excess amount of 3,5-Diamino-2-hydroxybenzoic acid (enough to ensure undissolved solid remains) to a known volume of methanol in a sealed, temperature-controlled vessel (e.g., a shaker bath set to 25 °C).

-

Equilibration: Agitate the mixture for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation:

-

Stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a fine-pore syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any suspended solid particles.

-

Accurately dilute the filtered supernatant with methanol to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded.

-

-

Quantification: Measure the absorbance of the diluted sample at the previously determined λ_max.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of 3,5-Diamino-2-hydroxybenzoic acid in methanol at the specified temperature.

-

Table 2: Example Data for Solubility Calculation

| Parameter | Example Value |

| Temperature | 25.0 °C |

| Calibration Curve Equation | Absorbance = 15.45 * Concentration (mg/mL) + 0.01 |

| R² of Calibration Curve | 0.9995 |

| Dilution Factor | 100 |

| Absorbance of Diluted Sample | 0.78 |

| Calculated Concentration of Diluted Sample | 0.0498 mg/mL |

| Calculated Solubility | 4.98 mg/mL (or 4.98 g/L) |

Gravimetric Analysis as an Alternative Method

For a confirmatory method, gravimetric analysis can be employed.

-

Prepare a saturated solution as described above.

-

Carefully withdraw a known volume of the filtered supernatant into a pre-weighed container.

-

Evaporate the methanol under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the container.

-

The solubility is then expressed as the mass of the solute per volume of the solvent.

Conclusion

While a definitive, published value for the solubility of 3,5-Diamino-2-hydroxybenzoic acid in methanol is elusive, this guide provides the necessary theoretical framework and practical, detailed protocols for its determination. By understanding the physicochemical properties of the molecule and the factors that influence its solubility, researchers can effectively design and execute experiments to obtain this crucial data. The provided isothermal saturation method, coupled with UV-Vis spectroscopic or gravimetric analysis, offers a robust and reliable approach for generating accurate and reproducible solubility data, thereby empowering further research and development in the fields of chemistry and drug discovery.

References

-

PubChem. (n.d.). 3,5-Diamino-2-hydroxybenzoic acid. Retrieved from [Link]

-

Muhammad, S., Sanam, S., Khan, H., Muhammad, A., & Sultana, S. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(10), 1495-1511. Retrieved from [Link]

-

Zhang, X., Chen, J., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 37(12), 734-738. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diamino-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 3,5-Diamino-2-hydroxybenzoic Acid | Research Chemical [benchchem.com]

- 2. 3,5-Diaminosalicylic acid | 112725-89-0 [m.chemicalbook.com]

- 3. 3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility of 3,5-Diamino-2-hydroxybenzoic Acid in DMSO

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Diamino-2-hydroxybenzoic acid in Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data, outlines field-proven protocols for dissolution and handling, and explores the underlying principles governing solubility. By integrating experimental best practices with safety considerations, this guide serves as an essential resource for the effective utilization of this compound in a laboratory setting.

Introduction: The Scientific Utility of 3,5-Diamino-2-hydroxybenzoic Acid

3,5-Diamino-2-hydroxybenzoic acid, also known as 3,5-Diaminosalicylic acid, is a multifunctional aromatic compound of considerable interest in chemical and pharmaceutical research.[1][2][3] Its molecular architecture, featuring a salicylic acid scaffold with two primary amino groups, provides multiple sites for chemical modification and interaction with biological systems.[1] This versatile structure makes it a valuable precursor in the synthesis of complex heterocyclic systems, dyes, and pharmacologically active molecules.[1] Furthermore, its structural resemblance to catechol substrates has led to its use in enzyme inhibition studies.[1]

Given its broad applications, understanding its behavior in common laboratory solvents is paramount. Dimethyl Sulfoxide (DMSO) is a universal, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of compounds, making it indispensable in drug discovery and life science research.[4] This guide focuses specifically on the principles and practices for achieving successful and reproducible dissolution of 3,5-Diamino-2-hydroxybenzoic acid in DMSO.

Physicochemical Profile

A thorough understanding of the compound's properties is the foundation for predicting and manipulating its solubility.

| Property | Value | Source |

| IUPAC Name | 3,5-diamino-2-hydroxybenzoic acid | PubChem[2] |

| Synonyms | 3,5-Diaminosalicylic acid, Mesalazine impurity J | PubChem[2] |

| CAS Number | 112725-89-0 | Benchchem, ChemicalBook[1][5] |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |

| Molecular Weight | 168.15 g/mol | Benchchem, PubChem[1][2] |

| Appearance | Grey to Dark Grey Solid | ChemicalBook[5] |

| pKa (Predicted) | 0.96 ± 0.14 | ChemicalBook[5] |

| Hydrogen Bond Donors | 4 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

Core Principles of Solubility in DMSO

While specific quantitative data for the solubility of 3,5-Diamino-2-hydroxybenzoic acid in DMSO is not extensively published, its structural characteristics provide a strong theoretical basis for its dissolution behavior. The molecule possesses multiple polar functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and two amino groups (-NH₂).[1][3] These groups can readily form hydrogen bonds, which is a key factor in its solubility in polar solvents.

DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting capability. This allows it to effectively solvate the hydrogen bond donor sites on the 3,5-Diamino-2-hydroxybenzoic acid molecule, disrupting the crystal lattice of the solid and facilitating its dissolution. However, some sources describe its solubility as slight or sparing, indicating that while dissolution is possible, it may require specific conditions to achieve higher concentrations.[5]

Key Factors Influencing Dissolution

Several environmental and procedural factors can be manipulated to optimize the dissolution process:

-

Temperature: Gentle warming is a common technique to increase the solubility of many compounds.[4] Applying heat (e.g., in a 37°C water bath) can provide the necessary energy to overcome the intermolecular forces within the solid compound, enhancing its dissolution in DMSO.[4] Caution is advised, as excessive heat may degrade thermally sensitive compounds.[4]

-

Sonication: The use of an ultrasonic bath can significantly aid dissolution.[4] Sonication creates micro-agitations that help break apart solid aggregates, increasing the surface area available for interaction with the solvent.[4]

-

Purity of Materials: The purity of both the solute (3,5-Diamino-2-hydroxybenzoic acid) and the solvent (DMSO) is critical. Impurities can interfere with the solvation process. It is recommended to use high-purity, analytical grade DMSO.[6]

-

Mechanical Agitation: Consistent mixing, such as through gentle vortexing, ensures that the compound is evenly dispersed throughout the solvent, preventing localized saturation and promoting complete dissolution.[4]

Experimental Protocols

Adherence to standardized protocols is crucial for ensuring reproducibility and maintaining the integrity of experimental results.[4]

Protocol for Preparing a Concentrated Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 3,5-Diamino-2-hydroxybenzoic acid in 100% DMSO.

Workflow: Preparing a DMSO Stock Solution

Caption: Step-by-step workflow for preparing a stock solution in DMSO.

Methodology:

-

Calculation: Determine the mass of 3,5-Diamino-2-hydroxybenzoic acid required. For a 10 mM solution in 1 mL of DMSO:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = (0.010 mol/L) × (0.001 L) × (168.15 g/mol ) = 0.0016815 g = 1.68 mg

-

-

Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound.

-

Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the desired volume of high-purity, sterile DMSO.[4]

-

Mixing: Cap the tube securely and vortex gently until the solid is fully dissolved. Avoid vigorous mixing that could introduce air bubbles.[4]

-

Assisted Dissolution (If Necessary): If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for several minutes.[4] Alternatively, warm the solution gently in a 37°C water bath.[4]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][7] Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol for Serial Dilution in Aqueous Media

High concentrations of DMSO can be toxic to cells.[4] Therefore, it is critical to dilute the stock solution to a final in-assay DMSO concentration that is typically below 0.5%.[4][7]

Workflow: Serial Dilution for Cell-Based Assays

Caption: Process of diluting a DMSO stock for biological assays.

Methodology:

-

Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the appropriate aqueous buffer or cell culture medium. A stepwise dilution process is recommended to prevent the compound from precipitating.[7]

-

Working Concentrations: From the intermediate dilution, perform serial dilutions to achieve the desired final concentrations for your experiment.

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[4]

-

Precipitation Check: After dilution, visually inspect the solutions for any signs of precipitation. If precipitation occurs, a co-solvent might be necessary, or the final concentration may need to be adjusted.[7]

Safety and Handling

Proper safety precautions are essential when working with chemical compounds and solvents.

-

3,5-Diamino-2-hydroxybenzoic Acid: This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[8][9][10] Always handle it in a well-ventilated area or a chemical fume hood.[8][9]

-

Dimethyl Sulfoxide (DMSO): DMSO can readily penetrate the skin and may carry dissolved substances with it into the body.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, when handling both the solid compound and its DMSO solutions.[8][9]

Conclusion

3,5-Diamino-2-hydroxybenzoic acid is a valuable research chemical whose utility is dependent on proper handling and dissolution. While it is soluble in DMSO, achieving desired concentrations may require techniques such as gentle warming, sonication, and thorough mixing. By following the structured protocols outlined in this guide, researchers can prepare stable, reproducible solutions, ensuring the integrity and validity of their experimental outcomes. The principles of careful dilution and the use of appropriate vehicle controls are paramount for mitigating potential solvent-induced artifacts in biological assays.

References

-

Buffer and sample preparation for direct binding assay in 2% DMSO . GE Healthcare Life Sciences. [Link]

-

How do you use dmso . Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

-

Material Safety Data Sheet - 3,5'-diaminobenzoic acid 99% . TCI America. [Link]

-

How to make a stock solution of a substance in DMSO . Quora. [Link]

-

3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080 . PubChem. [Link]

Sources

- 1. 3,5-Diamino-2-hydroxybenzoic Acid | Research Chemical [benchchem.com]

- 2. 3,5-Diamino-2-hydroxybenzoic acid | C7H8N2O3 | CID 15788080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 112725-89-0: 3,5-Diamino-2-hydroxybenzoic acid [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Diaminosalicylic acid | 112725-89-0 [chemicalbook.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the UV-Vis Spectrum of 3,5-Diamino-2-hydroxybenzoic Acid

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 3,5-Diamino-2-hydroxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its spectral analysis, offering insights into experimental design, data interpretation, and the influence of environmental factors on its electronic transitions.

Introduction: The Significance of 3,5-Diamino-2-hydroxybenzoic Acid

3,5-Diamino-2-hydroxybenzoic acid is a multifaceted aromatic compound of considerable interest in both chemical and pharmaceutical research. Its molecular architecture, featuring electron-donating amino and hydroxyl groups in conjunction with a carboxylic acid moiety, renders it a valuable synthetic intermediate.[1] This compound is a key precursor in the synthesis of complex heterocyclic systems, such as phenoxazinones and quinoxalines, which form the core structures of many dyes, fluorescent probes, and pharmacologically active molecules.[1] Given its structural complexity and synthetic utility, a thorough understanding of its electronic properties through UV-Vis spectroscopy is paramount for quality control, reaction monitoring, and the prediction of its photochemical behavior.

Predicted UV-Vis Spectral Characteristics

The presence of multiple strong electron-donating groups is anticipated to cause a significant bathochromic (red) shift compared to unsubstituted benzoic acid. Phenols and anilines typically exhibit two absorption bands in the UV region.[2] For instance, phenols display a primary band (B-band) and a band at a longer wavelength (C-band).[2] The UV absorption of proteins is largely dictated by the aromatic amino acids tryptophan and tyrosine, which absorb around 280 nm.[3]

Based on these principles, the UV-Vis spectrum of 3,5-Diamino-2-hydroxybenzoic acid is predicted to exhibit strong absorption in the 280-320 nm range, with a possible secondary, shorter-wavelength band. The exact position and intensity of these bands will be highly sensitive to the solvent environment and the pH of the solution.

The Critical Influence of Solvent and pH

The local environment of a chromophore can significantly alter its absorption characteristics.[3] For aromatic compounds like 3,5-Diamino-2-hydroxybenzoic acid, solvent polarity and pH are the most critical factors influencing the UV-Vis spectrum.

Solvent Effects

The choice of solvent can induce shifts in the absorption maxima (solvatochromism). Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, which can alter the energy levels of the electronic orbitals.[4] For phenols and anilines, intermolecular hydrogen bonding with solvent molecules can affect the fine structure of the absorption bands.[2] When selecting a solvent for UV-Vis analysis, it is crucial that the solvent itself does not absorb in the same region as the analyte.[5] Common solvents for UV-Vis spectroscopy include water, methanol, ethanol, and cyclohexane.[4]

The Role of pH